molecular formula C28H24N4O5 B11209633 ethyl 4-({[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate

ethyl 4-({[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate

Cat. No.: B11209633
M. Wt: 496.5 g/mol
InChI Key: CNKQWGLYWFENBZ-UHFFFAOYSA-N
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Description

Ethyl 4-({[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core fused with a pyrimidine ring, which is further substituted with a methoxyphenyl group and an ethyl ester moiety. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The synthesis begins with the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.

    Pyrimidine Ring Formation: The benzimidazole intermediate is then reacted with a pyrimidine derivative under acidic or basic conditions to form the fused pyrimidine ring.

    Methoxyphenyl Substitution: The resulting compound is further reacted with a methoxyphenyl derivative, typically through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, high-pressure reactors, and continuous flow systems to enhance yield and purity. The process may also include purification steps like recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxyphenyl or benzimidazole moieties, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation Products: Carboxylic acids, ketones, and aldehydes.

    Reduction Products: Alcohols, amines, and hydrocarbons.

    Substitution Products: Various substituted benzimidazole and pyrimidine derivatives.

Scientific Research Applications

Ethyl 4-({[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and materials.

    Material Science: The compound’s properties can be explored for the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of ethyl 4-({[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Ethyl 4-({[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate can be compared with similar compounds, such as:

    Ethyl 4-({[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate: Similar structure but with a different substitution pattern on the phenyl ring.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

    4-({[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and functional groups, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C28H24N4O5

Molecular Weight

496.5 g/mol

IUPAC Name

ethyl 4-[[2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]acetyl]amino]benzoate

InChI

InChI=1S/C28H24N4O5/c1-3-37-27(35)18-11-13-20(14-12-18)29-25(33)17-31-23-9-4-5-10-24(23)32-26(34)16-22(30-28(31)32)19-7-6-8-21(15-19)36-2/h4-16H,3,17H2,1-2H3,(H,29,33)

InChI Key

CNKQWGLYWFENBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC(=CC=C5)OC

Origin of Product

United States

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